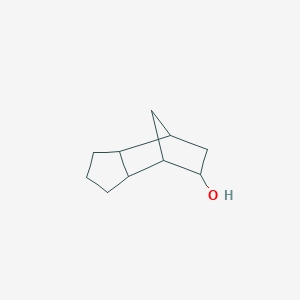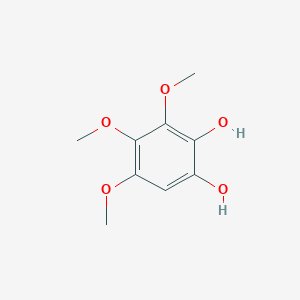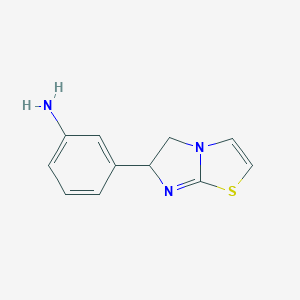
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a compound containing the pyrazole ring. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the amino and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as nucleophilic substitution or addition reactions, due to the presence of the amino and carbonitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carbonitrile groups could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Antifungal Applications
This compound has shown potential in the development of antifungal agents. Researchers have synthesized derivatives with significant efficacy against strains of the genera Candida , Geotrichum , Rhodotorula , and Saccharomyces . These derivatives have been found to be more effective than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa , with MIC values ≤ 25 µg/mL .
Anticancer Screening
The structural analogs of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile have been evaluated for their anticancer properties. In vitro cytotoxicity studies on the NCI-60 cell line panel have been conducted to assess the potential of these compounds as anticancer agents .
Antimicrobial Activity
The compound’s derivatives are part of the triazole class, which is known for its versatile biological activities. They have been used to synthesize new entities with increased antimicrobial action, particularly against multidrug-resistant pathogens .
Pharmaceutical Research
In pharmaceutical chemistry, triazole derivatives, which include the core structure of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, are used in a variety of drug classes. These include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
High-Energy Materials
Compounds containing high nitrogen content, such as triazole derivatives, have attracted interest for their applications in high-energy materials. They are explored for use in propellants, explosives, and pyrotechnics due to their energetic properties .
Synthesis of Hybrid Molecules
The compound is used in the synthesis of hybrid molecules by substituting different pharmacophores into one structure. This approach leads to compounds with enhanced biological activity, which is crucial in the development of new pharmaceuticals .
Antiviral Research
The triazole nucleus, present in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, is a key component in the synthesis of antiviral drugs. These compounds have been shown to bind effectively with enzymes and receptors in the biological system, displaying significant antiviral activity .
Development of Antidiabetic Agents
Derivatives of this compound have been investigated for their potential as antidiabetic agents. The triazole class has been associated with compounds that exhibit antidiabetic properties, making them a valuable target for new therapeutic developments .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFNOQKDZGZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548290 |
Source


|
| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
106898-37-7 |
Source


|
| Record name | 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

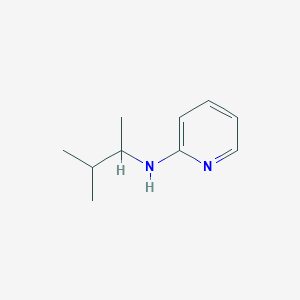
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
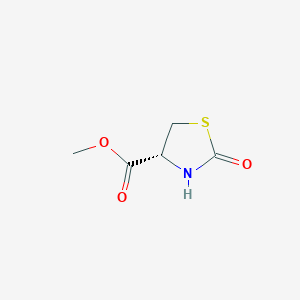
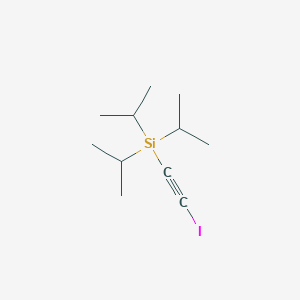

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)

